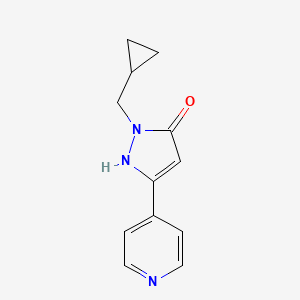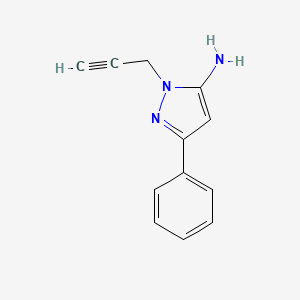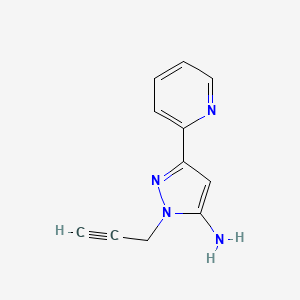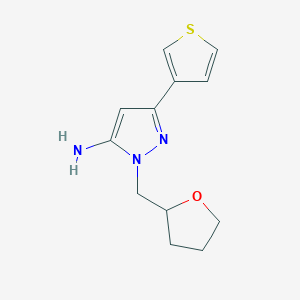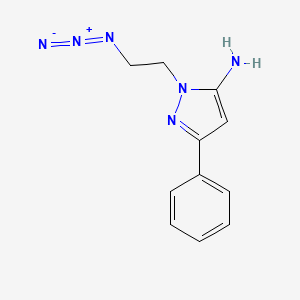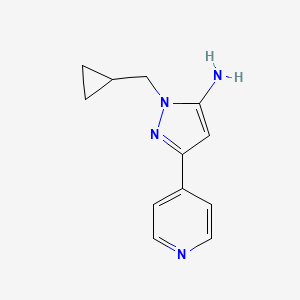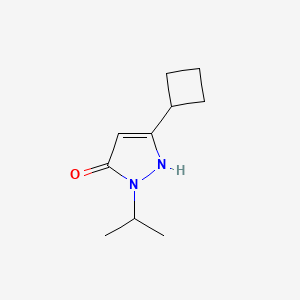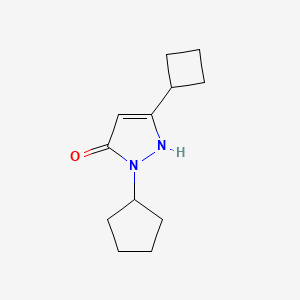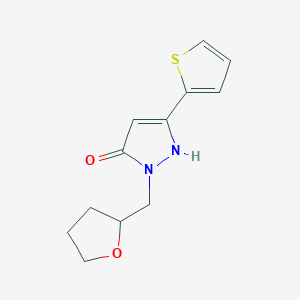
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Descripción general
Descripción
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization Applications
Synthesis of Bis-Pyrazolyl-Thiazoles A study explored the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents. The study synthesized a series of compounds with promising anti-tumor activities, notably against hepatocellular carcinoma cell lines, revealing significant potential in pharmaceutical applications (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Activity of Pyrazole-1-Carbothioamides Another study synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity effects. The study found promising antidepressant activities in the compounds, highlighting their potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity of Chitosan Schiff Bases A study synthesized heteroaryl pyrazole derivatives and reacted them with chitosan to form Schiff bases of chitosan. These compounds were characterized and screened for their antimicrobial activity against various bacterial and fungal strains. The study indicated that the antimicrobial activity varied depending on the type of Schiff base moiety (Hamed et al., 2020).
Development of Pyrazol-5-ol Derivatives A green and efficient method for the one-pot synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives was developed. The method involved a three-component reaction and highlighted the use of an inexpensive and readily available catalyst, offering a sustainable approach to synthesizing these compounds (You, Lei, & Hu, 2013).
Pharmaceutical and Biological Applications
Antitumor Evaluation of Azo Dyes A study synthesized a series of thiophene-based azo dyes incorporating pyrazolone moiety and evaluated their antitumor activities. The results indicated that most of these dyes exhibited good antitumor activity, with certain compounds showing moderate activity (Gouda, Eldien, Girges, & Berghot, 2016).
Antibacterial Activity of Pyrazoline Derivatives A series of pyrazolines were synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. The study found that certain compounds exhibited promising antibacterial activity, offering potential for pharmaceutical development (Rani & Mohamad, 2014).
Antioxidant Activity of Thiazolyl–Pyrazolone Derivatives A study utilized 3-methyl-1-thiocarbamoyl-2-pyrazolin-5-one as a core for synthesizing thiazolyl–pyrazolone derivatives. The synthesized compounds were evaluated for their potential antioxidant activity, demonstrating the relevance of these compounds in medical and pharmaceutical research (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
DNA/Protein Interaction and Cytotoxicity Studies A study on Ni(II) complexes with Schiff base ligands investigated their interaction with biological macromolecules and cancer cells, assessing their antitumor capacity. The results showed reasonable cytotoxicities of the complexes, indicating their potential in cancer treatment (Yu et al., 2017).
Propiedades
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-12-7-10(11-4-2-6-17-11)13-14(12)8-9-3-1-5-16-9/h2,4,6-7,9,13H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFBXMBUJBWJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


